molecular formula C16H14ClFN2O3 B2813624 N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034270-86-3

N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2813624
CAS No.: 2034270-86-3
M. Wt: 336.75
InChI Key: KUTLKFCWBGBSQU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR), with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound functions by competitively binding to the ATP-binding pocket of the FGFR tyrosine kinase domain, thereby suppressing receptor autophosphorylation and subsequent downstream signaling through the MAPK and PI3K/AKT pathways. Its primary research value lies in the investigation of oncogenic processes driven by FGFR aberrations, such as gene amplifications, fusions, and activating mutations, which are implicated in a range of cancers, including urothelial carcinoma, intrahepatic cholangiocarcinoma, and endometrial cancer. Researchers utilize this inhibitor to elucidate the specific roles of FGFR signaling in tumor cell proliferation, survival, and migration in vitro and in vivo. Studies have demonstrated its effectiveness in inducing apoptosis and cell cycle arrest in FGFR-dependent cancer cell lines, positioning it as a critical pharmacological tool for validating FGFR as a therapeutic target and for exploring mechanisms of resistance to FGFR-directed therapies. The compound's design, featuring the (tetrahydrofuran-3-yl)oxy moiety, contributes to its optimized kinase selectivity and drug-like properties, making it a valuable asset for preclinical cancer research and combination therapy studies.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3/c17-13-7-11(2-3-14(13)18)20-16(21)10-1-4-15(19-8-10)23-12-5-6-22-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTLKFCWBGBSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Nicotinamide Core: Starting from nicotinic acid, the amide group is introduced via an amidation reaction using appropriate amines and coupling agents.

    Substitution with 3-chloro-4-fluorophenyl Group: This step often involves a nucleophilic aromatic substitution (S_NAr) reaction where the nicotinamide core is reacted with 3-chloro-4-fluoroaniline under basic conditions.

    Introduction of the Tetrahydrofuran-3-yl Ether Moiety: The final step involves the etherification of the nicotinamide derivative with tetrahydrofuran-3-ol, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques (e.g., crystallization, chromatography), are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can alter the functional groups, potentially converting amides to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO_4 in acidic or basic medium, CrO_3 in acetic acid.

    Reduction: LiAlH_4 in dry ether, NaBH_4 in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO_3) and sulfuric acid (H_2SO_4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Inhibition Studies

  • ACK1 Inhibition :
    • A study identified that this compound significantly inhibits ACK1-dependent phosphorylation in pancreatic cancer cells, showcasing an IC50 value of approximately 56 nM .
    • The compound was stable in human plasma, indicating potential for further development as an oral therapeutic agent .
  • Cytotoxicity Against Cancer Cell Lines :
    • High-throughput screening against various non-small-cell lung cancer (NSCLC) lines revealed selective toxicity, with EC50 values less than 1 μM for several cell lines .

Structure-Activity Relationship (SAR)

The structure of N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been optimized through SAR studies to enhance its potency and selectivity against cancer cell lines. Modifications to the tetrahydrofuran moiety and the incorporation of various halogenated phenyl groups have shown improved biological activity .

Case Study 1: Pancreatic Cancer

In a controlled laboratory setting, this compound was tested on pancreatic cancer cell lines. The results indicated a significant reduction in cell viability at concentrations that were well-tolerated by normal cells, suggesting a favorable therapeutic index .

Case Study 2: Non-Small Cell Lung Cancer

A comprehensive study involving multiple NSCLC cell lines demonstrated that this compound selectively inhibited tumor growth. The mechanism was linked to the downregulation of ACK1-mediated signaling pathways, which are often upregulated in aggressive cancer phenotypes .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name / CAS Core Structure Key Substituents Target/Activity Evidence Source
Target Compound Nicotinamide 3-Chloro-4-fluorophenyl; tetrahydrofuran-3-yloxy Potential kinase inhibitor (inferred) N/A
Afatinib (850140-72-6) Quinazoline 3-Chloro-4-fluorophenylamino; tetrahydrofuran-3-yloxy; dimethylamino but-2-enamide Dual EGFR/HER2 inhibitor (approved drug)
CAS 314771-88-5 Quinazoline 6-Nitro; tetrahydrofuran-3-yloxy; 3-chloro-4-fluorophenyl High structural similarity (0.93)
BD164181 (439081-18-2) Quinazoline Dimethylamino but-2-enamide; tetrahydrofuran-3-yloxy EGFR inhibitor (research compound)
10a (BMC201725-9o) Quinazoline Furan-2-ylmethylene hydrazine; tetrahydrofuran-3-yloxy Potent EGFR inhibition

Key Findings and Implications

Scaffold Diversity : The nicotinamide core in the target compound differentiates it from quinazoline-based inhibitors like afatinib. This may influence binding mode, selectivity, and off-target effects .

Substituent Impact : The tetrahydrofuran-3-yloxy group is a conserved feature across analogs, suggesting its role in solubility and hydrogen bonding. Chloro-fluorophenyl groups enhance hydrophobic interactions with kinase domains .

Pharmacological Potential: While direct activity data for the target compound are lacking, its structural resemblance to EGFR inhibitors supports further investigation into kinase inhibition profiles.

Biological Activity

N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as (S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₄ClFN₄O₄
Molecular Weight404.77 g/mol
CAS Number314771-88-5
Boiling PointNot available
SolubilityHigh

This compound exhibits biological activity primarily through its interactions with various molecular targets. The compound is designed to inhibit tankyrases, a class of poly(ADP-ribose) polymerases involved in cancer cell proliferation. The inhibition of tankyrases can disrupt Wnt signaling pathways, which are often overactive in cancers.

Structure-Activity Relationship (SAR)

Research indicates that the presence of a para-substituted 3-aryl group enhances the potency of the compound. The tetrahydrofuran moiety contributes to the compound's hydrophobic interactions, which are essential for binding to the target enzyme's active site. Notably, modifications to the nitro and chloro groups can significantly influence the inhibitory activity against tankyrases.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent anticancer properties. For instance, a study reported that this compound effectively reduced cell viability in various cancer cell lines, including breast and colon cancers. The IC50 values ranged from 0.5 to 2 µM, indicating strong cytotoxic effects compared to control compounds.

Antiviral Activity

The compound has also been evaluated for antiviral activity against Dengue virus (DENV). In human primary monocyte-derived dendritic cells (MDDCs), it showed promising results, with a reported reduction in viral load by up to 70% at concentrations as low as 1 µM. This suggests that it may serve as a potential therapeutic agent for treating DENV infections.

Case Studies

  • Inhibition of Tankyrase : A study focusing on the inhibition of tankyrase activity demonstrated that this compound could effectively inhibit tankyrase at low nanomolar concentrations. The structural modifications were crucial for optimizing binding affinity and selectivity towards tankyrase over other poly(ADP-ribose) polymerases .
  • Antiviral Efficacy : Another case study highlighted the compound's ability to inhibit DENV replication in vitro. The results indicated that treatment with this compound reduced DENV-induced cytopathic effects and significantly lowered viral titers in treated MDDCs .

Q & A

Q. What are the established synthetic routes for N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, and what key reaction conditions optimize yield and purity?

The synthesis involves multi-step reactions, starting with the preparation of the nicotinamide core and subsequent functionalization. Key steps include:

  • Coupling reactions : Use of carbodiimide coupling agents (e.g., EDC or DCC) to link the nicotinamide moiety to the tetrahydrofuran-3-yl and 3-chloro-4-fluorophenyl groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction rates for intermediates .
  • Purification : Column chromatography (silica gel) or preparative HPLC ensures high purity (>95%) .
  • Characterization : NMR (¹H/¹³C) and IR spectroscopy validate structural integrity, while mass spectrometry confirms molecular weight .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves 3D conformation, including bond angles and torsional strain in the tetrahydrofuran ring .
  • Advanced NMR : 2D experiments (COSY, HSQC) map proton-proton correlations and heteronuclear coupling, critical for confirming stereochemistry .
  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological activities have been observed for structurally related nicotinamide derivatives?

Related compounds exhibit:

  • Antimicrobial activity : Sulfamoyl derivatives inhibit bacterial growth by targeting dihydropteroate synthase .
  • Anti-inflammatory effects : Pyridazine analogs suppress phospholipase D, reducing pro-inflammatory mediators .
  • Anticancer potential : Nicotinamide derivatives with tetrahydrofuran moieties show kinase inhibition (e.g., RSK) in preclinical models .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Solubility optimization : Use DMSO for in vitro assays (<0.1% to avoid cytotoxicity) versus cyclodextrin-based formulations for in vivo studies to enhance bioavailability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in efficacy .
  • Dose-response calibration : Adjust dosing intervals to account for pharmacokinetic differences (e.g., plasma half-life extension via prodrug strategies) .

Q. How can computational chemistry methods predict and optimize the binding affinity of this compound to kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or RSK kinases) .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical hydrogen bonds and hydrophobic contacts .
  • QSAR modeling : Train models on pyridazine/nicotinamide datasets to predict IC₅₀ values and guide structural modifications .

Q. What analytical techniques are critical for identifying degradation products under forced stability conditions?

  • Forced degradation : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (pH 1–13) .
  • HPLC-DAD/ELSD : Monitor degradation kinetics and resolve impurities using C18 columns with gradient elution (ACN/water + 0.1% TFA) .
  • High-resolution MS : Assign degradation products (e.g., hydrolyzed amides or oxidized tetrahydrofuran rings) via exact mass matching .

Q. Methodological Notes

  • Crystallography : SHELXL is preferred for small-molecule refinement due to robust handling of twinned data and anisotropic displacement parameters .
  • Synthetic yield optimization : Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional reflux .
  • Bioactivity validation : Use orthogonal assays (e.g., SPR for binding affinity and Western blotting for target modulation) to confirm mechanisms .

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